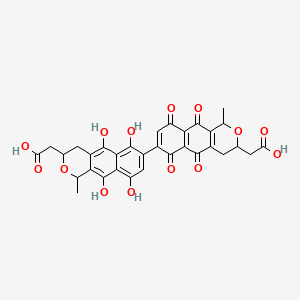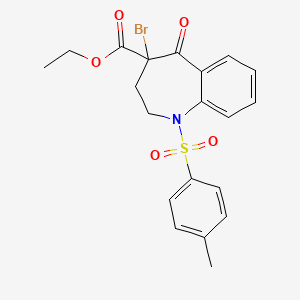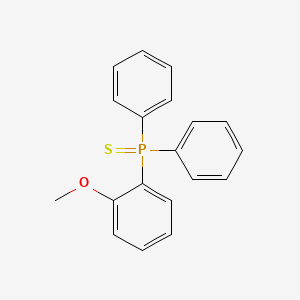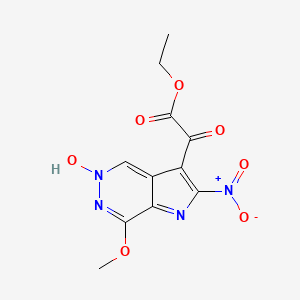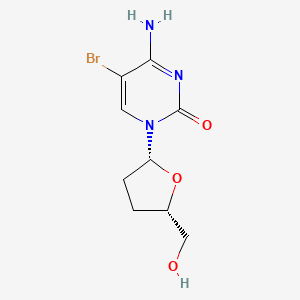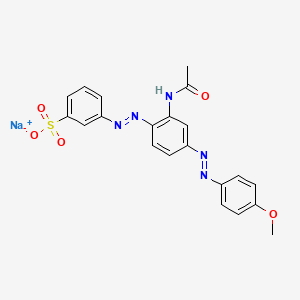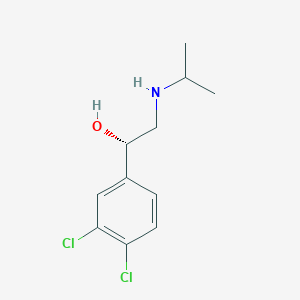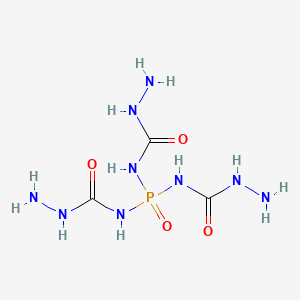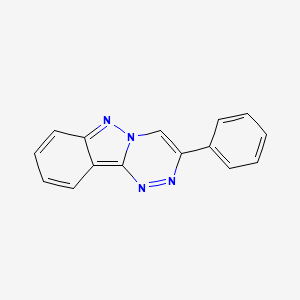
3-Phenyl(1,2,4)triazino(4,3-b)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl(1,2,4)triazino(4,3-b)indazole is a heterocyclic compound with the molecular formula C15H10N4 and a molecular weight of 246.27 g/mol . This compound is characterized by its unique structure, which includes a triazine ring fused to an indazole ring, with a phenyl group attached to the triazine ring. It is an achiral molecule with no defined stereocenters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl(1,2,4)triazino(4,3-b)indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-indazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl(1,2,4)triazino(4,3-b)indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Phenyl(1,2,4)triazino(4,3-b)indazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Phenyl(1,2,4)triazino(4,3-b)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
Indazole: The parent compound of 3-Phenyl(1,2,4)triazino(4,3-b)indazole, with a simpler structure.
1,3,4-Thiadiazole: Another heterocyclic compound with similar biological activities.
Uniqueness
This compound is unique due to its fused triazine-indazole structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
85939-78-2 |
|---|---|
Molekularformel |
C15H10N4 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
3-phenyl-[1,2,4]triazino[4,3-b]indazole |
InChI |
InChI=1S/C15H10N4/c1-2-6-11(7-3-1)14-10-19-15(17-16-14)12-8-4-5-9-13(12)18-19/h1-10H |
InChI-Schlüssel |
NKMSLKKGBMODJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C(=C4C=CC=CC4=N3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


